molecular formula C24H32N6O B11668084 N5,N6-Bis(adamantan-2-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazine-5,6-diamine

N5,N6-Bis(adamantan-2-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazine-5,6-diamine

Cat. No.: B11668084
M. Wt: 420.6 g/mol
InChI Key: SQHXWUWLIYVVLR-UHFFFAOYSA-N
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Description

N5,N6-Bis(adamantan-2-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazine-5,6-diamine is a chemical compound known for its unique structure and significant biological activities. This compound is part of the oxadiazolo pyrazine family and is characterized by the presence of adamantane groups, which contribute to its stability and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N6-Bis(adamantan-2-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazine-5,6-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an oxadiazole derivative. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N5,N6-Bis(adamantan-2-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazine-5,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties .

Scientific Research Applications

N5,N6-Bis(adamantan-2-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazine-5,6-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N5,N6-Bis(adamantan-2-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazine-5,6-diamine involves its interaction with mitochondrial pathways. It acts as a potent uncoupler of oxidative phosphorylation, increasing mitochondrial respiration rates without depolarizing the plasma membrane. This leads to the activation of apoptotic pathways, particularly through the mitogen-activated protein kinase (MAPK) signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its lower cytotoxicity compared to other uncouplers and its ability to protect against acute renal ischemic-reperfusion injury. Its adamantane groups also contribute to its stability and biological activity .

Properties

Molecular Formula

C24H32N6O

Molecular Weight

420.6 g/mol

IUPAC Name

5-N,6-N-bis(2-adamantyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C24H32N6O/c1-11-3-15-5-12(1)6-16(4-11)19(15)25-21-22(28-24-23(27-21)29-31-30-24)26-20-17-7-13-2-14(9-17)10-18(20)8-13/h11-20H,1-10H2,(H,25,27,29)(H,26,28,30)

InChI Key

SQHXWUWLIYVVLR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC4=NC5=NON=C5N=C4NC6C7CC8CC(C7)CC6C8

Origin of Product

United States

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